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Compound of Interest

Compound Name: BIA 10-2474

Cat. No.: B606104 Get Quote

Warning: BIA 10-2474 is a failed experimental drug and is not safe for use in any research

application involving living organisms. It caused severe neurotoxicity, permanent neurological

damage, and death in a Phase I clinical trial.[1][2][3][4] These application notes are provided for

informational purposes only, summarizing the compound's properties and the methods used to

investigate its toxicity. They are intended to serve as a cautionary case study for researchers in

neuropharmacology and drug development, not as a protocol for its use.

Introduction
BIA 10-2474 is a long-acting, irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[3]

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid

anandamide (AEA) and other related fatty acid amides.[2][5] By inhibiting FAAH, BIA 10-2474
was designed to increase the endogenous levels of anandamide, thereby enhancing the

activation of cannabinoid receptors (CB1 and CB2).[3][6] This mechanism was proposed for the

treatment of various conditions, including chronic pain, anxiety, and Parkinson's disease.[3]

However, a tragic Phase I clinical trial in 2016 resulted in the death of one volunteer and severe

neurological injury in four others, leading to the immediate termination of its development.[1][2]

[7] Subsequent investigations revealed that the severe adverse events were likely due to off-

target effects rather than the intended FAAH inhibition, as other FAAH inhibitors have not

shown similar toxicity.[2][4][8] Research now focuses on understanding the specific off-target

interactions that led to the catastrophic neurotoxicity.
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Mechanism of Action (Intended)
The primary intended mechanism of BIA 10-2474 was the inhibition of FAAH. FAAH inhibition

leads to an accumulation of anandamide and other N-acylethanolamines (NAEs) like

palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). These signaling lipids have

known anti-inflammatory and analgesic properties.[9] Specifically, increased anandamide levels

enhance signaling through cannabinoid receptors, which can modulate neurotransmission and

neuroinflammatory processes.[10] Inhibition of FAAH has been shown to decrease pro-

inflammatory cytokines and increase anti-inflammatory cytokines in some contexts.[10]
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Caption: Intended signaling pathway of BIA 10-2474 via FAAH inhibition.

Off-Target Toxicity and Neuroinflammation
The severe neurotoxicity observed in the clinical trial was not predicted by preclinical studies in

four different animal species (mice, rats, dogs, and monkeys).[6][11] Post-trial investigations

using advanced proteomic techniques revealed that at the high doses administered, BIA 10-
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2474 loses its specificity and inhibits several other serine hydrolases.[2][12] This promiscuous

activity is believed to be the root cause of the toxicity.

Activity-based protein profiling (ABPP) identified several off-target lipases that were irreversibly

inhibited by BIA 10-2474 but not by other, safer FAAH inhibitors.[2] These off-targets are

involved in lipid metabolism within neurons.[13] Disruption of these lipid networks is

hypothesized to have caused metabolic dysregulation, leading to the observed brain

microhemorrhages and neuronal damage.[1][2] While not fully elucidated, such a severe insult

to the central nervous system would invariably trigger a significant neuroinflammatory

response.
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Caption: Proposed off-target mechanism of BIA 10-2474-induced neurotoxicity.

Data Presentation
Table 1: Preclinical Toxicology Data (No Observed
Adverse Effect Level - NOAEL)
This table summarizes the highest doses tested in preclinical animal models that did not

produce significant toxic effects. Note the discrepancy between these levels and the dose at

which toxicity was observed in humans.

Species Study Duration
Route of
Administration

NOAEL Reference(s)

Rat Fertility Oral 50 mg/kg/day [14]

Rat Pregnancy Oral
25 mg/kg/day

(maternal)
[14]

Rabbit Pregnancy Oral
75 mg/kg/day

(developmental)
[14]

Cynomolgus

Monkey
4 Weeks Oral Gavage 100 mg/kg/day [15]

Cynomolgus

Monkey
13 Weeks Oral Gavage 75 mg/kg/day [15]

Table 2: Human Clinical Trial Dosing and Outcomes
This table outlines the dosing cohorts in the Phase I trial and highlights the cohort where

severe adverse events (SAEs) occurred.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b606104?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31759137/
https://pubmed.ncbi.nlm.nih.gov/31759137/
https://pubmed.ncbi.nlm.nih.gov/31759137/
https://www.researchgate.net/publication/337815037_Oral_repeated-dose_toxicity_studies_of_BIA_10-2474_in_cynomolgus_monkeys
https://www.researchgate.net/publication/337815037_Oral_repeated-dose_toxicity_studies_of_BIA_10-2474_in_cynomolgus_monkeys
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study
Phase

Dose
Dosing
Regimen

Number of
Volunteers

Outcome
Reference(s
)

Single

Ascending

Dose (SAD)

0.25 - 100 mg Single Dose
84 (across all

SAD cohorts)
Well tolerated [1][7][16]

Multiple

Ascending

Dose (MAD)

2.5 mg
Once daily for

10 days
6 Well tolerated [7][16]

Multiple

Ascending

Dose (MAD)

5.0 mg
Once daily for

10 days
6 Well tolerated [7][16]

Multiple

Ascending

Dose (MAD)

10 mg
Once daily for

10 days
6 Well tolerated [7][16]

Multiple

Ascending

Dose (MAD)

20 mg
Once daily for

10 days
6 Well tolerated [3][7][16]

Multiple

Ascending

Dose (MAD)

50 mg
Once daily for

10 days
6

5 SAEs, 1

death
[1][7][16]

Experimental Protocols
The key methodology used to uncover the toxicity mechanism of BIA 10-2474 was Activity-

Based Protein Profiling (ABPP). This protocol is not for applying BIA 10-2474, but for

identifying its protein targets in a complex proteome.

Protocol: Competitive Activity-Based Protein Profiling
(ABPP) for Serine Hydrolase Targets
Objective: To identify the on- and off-target proteins of BIA 10-2474 within the human serine

hydrolase family.
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Materials:

Human cell lines (e.g., cortical neurons) or tissue proteomes.[2]

BIA 10-2474 and a control compound (e.g., a selective FAAH inhibitor like PF-04457845).[2]

Fluorophosphonate-rhodamine (FP-rhodamine) or similar broad-spectrum serine hydrolase

activity-based probe.

Lysis buffer (e.g., PBS with 0.1% Triton X-100).

SDS-PAGE gels and associated electrophoresis equipment.

In-gel fluorescence scanner.

Mass spectrometry equipment for protein identification.

Methodology:

Proteome Preparation: Harvest human cells and lyse them in cold lysis buffer to extract the

proteome. Determine protein concentration using a standard assay (e.g., BCA).

Competitive Inhibition:

Aliquot the proteome into several tubes.

Treat the samples with increasing concentrations of BIA 10-2474 (or the control

compound) for a set time (e.g., 30 minutes at 37°C) to allow for covalent binding to target

enzymes. Include a vehicle-only control (e.g., DMSO).

Probe Labeling: Add the FP-rhodamine probe to all samples and incubate for a set time

(e.g., 30 minutes at room temperature). The probe will covalently bind to the active site of

serine hydrolases that have not been inhibited by BIA 10-2474.

SDS-PAGE Analysis:

Quench the labeling reaction by adding SDS-loading buffer.
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Separate the proteins by SDS-PAGE.

Visualization and Quantitation:

Scan the gel using a fluorescence scanner to visualize the labeled proteins.

Proteins that are inhibited by BIA 10-2474 will show a dose-dependent decrease in

fluorescence signal compared to the vehicle control.

Target Identification (Mass Spectrometry):

Excise the protein bands that show dose-dependent signal reduction.

Perform in-gel trypsin digestion.

Analyze the resulting peptides by LC-MS/MS to identify the specific proteins that were

targeted by BIA 10-2474.
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Caption: Workflow for Activity-Based Protein Profiling (ABPP).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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